molecular formula C14H14N2O2 B1296210 N-(4-amino-2-methoxyphenyl)benzamide CAS No. 104478-97-9

N-(4-amino-2-methoxyphenyl)benzamide

Cat. No. B1296210
M. Wt: 242.27 g/mol
InChI Key: CBJLTJSNVSPCNO-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)benzamide is a synthetic organic compound that belongs to the benzamide class. Benzamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of N-(4-amino-2-methoxyphenyl)benzamide suggests potential pharmacological activities, as indicated by the presence of an amino group which can contribute to its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . The synthesis of N-(4-amino-2-methoxyphenyl)benzamide would likely follow a similar pathway, starting from an appropriate substituted benzene derivative and proceeding through a series of chemical transformations to introduce the amide functional group and the amino and methoxy substituents at the correct positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the molecular geometry, crystal packing, and electronic properties of the compound. For instance, X-ray diffraction can reveal the crystalline system and lattice constants, while NMR and IR spectroscopy can provide insights into the functional groups and their chemical environment.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and interactions with free radicals . The amino group in N-(4-amino-2-methoxyphenyl)benzamide is an electroactive center that can participate in redox reactions, potentially leading to the formation of quinonediimine derivatives. These reactions are pH-dependent and can involve the transfer of electrons and protons. Understanding these chemical reactions is crucial for exploring the antioxidant activity of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-amino-2-methoxyphenyl)benzamide, such as solubility, melting point, and stability, can be influenced by its molecular structure and the nature of its substituents . The presence of an amino group can increase the compound's solubility in water due to its ability to form hydrogen bonds. The methoxy group can affect the compound's lipophilicity, which is important for its pharmacokinetic properties. Additionally, the compound's reactivity and interaction with biological targets are determined by its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Scientific Research Applications

Antioxidant Activity

N-(4-amino-2-methoxyphenyl)benzamide and its derivatives have been studied for their antioxidant activity. One study focused on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, highlighting their potential as powerful antioxidants due to their ability to scavenge free radicals. The study provided insight into the electrochemical behavior and suggested that these compounds undergo complex pH-dependent oxidation processes, potentially contributing to their antioxidant activity (Jovanović et al., 2020).

Chemoselective Synthesis

Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has led to the production of N-(2-hydroxyphenyl)benzamides and related compounds. These findings are significant for the synthesis of biologically relevant molecules, indicating a methodological advancement in the chemoselective synthesis of benzamide derivatives, including those related to N-(4-amino-2-methoxyphenyl)benzamide (Singh et al., 2017).

Antimicrobial and Antioxidant Properties

A study on compounds isolated from endophytic Streptomyces YIM67086 found that a new benzamide and known compounds exhibited antimicrobial activities. Additionally, the antioxidant activity of one of these compounds was investigated, suggesting that benzamide derivatives, including structures similar to N-(4-amino-2-methoxyphenyl)benzamide, possess potential antimicrobial and antioxidant properties (Yang et al., 2015).

Molecular Structure and Activity Relationship

The structure and antioxidant activity of a novel benzamide derivative were analyzed both experimentally and theoretically, providing insights into the molecular structure-activity relationship. This study contributes to the understanding of how structural features influence the antioxidant properties of benzamide derivatives, including those related to N-(4-amino-2-methoxyphenyl)benzamide (Demir et al., 2015).

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJLTJSNVSPCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methoxyphenyl)benzamide

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